ID-8 ID-8 ID-8 is a cell culture supplement that can sustain self-renewal and pluripotency of mouse embryonic stem cells in vitro. At 10 μM it stimulates proliferation in serum-free media at a steady rate for more than 30 days.
ID-8 is a DYRK inhibitor. ID-8 could support Wnt-induced human embryonic stem cell proliferation and survival without differentiation. Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) is the target of the small molecule ID-8. Its role in human pluripotent cell renewal was confirmed by DYRK knockdown in human embryonic stem cells.
Brand Name: Vulcanchem
CAS No.: 147591-46-6
VCID: VC0530391
InChI: InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3
SMILES: CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-]
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol

ID-8

CAS No.: 147591-46-6

Cat. No.: VC0530391

Molecular Formula: C16H14N2O4

Molecular Weight: 298.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ID-8 - 147591-46-6

Specification

Description ID-8 is a cell culture supplement that can sustain self-renewal and pluripotency of mouse embryonic stem cells in vitro. At 10 μM it stimulates proliferation in serum-free media at a steady rate for more than 30 days.
ID-8 is a DYRK inhibitor. ID-8 could support Wnt-induced human embryonic stem cell proliferation and survival without differentiation. Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) is the target of the small molecule ID-8. Its role in human pluripotent cell renewal was confirmed by DYRK knockdown in human embryonic stem cells.
CAS No. 147591-46-6
Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
IUPAC Name 1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol
Standard InChI InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3
Standard InChI Key VVZNWYXIOADGSW-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-]
Canonical SMILES CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-]
Appearance Solid powder

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